(2S,3S,5R,6R)-5,6-Bis(hydroxyméthyl)-2,3-diméthoxy-2,3-diméthyl-1,4-dioxane

Vue d'ensemble

Description

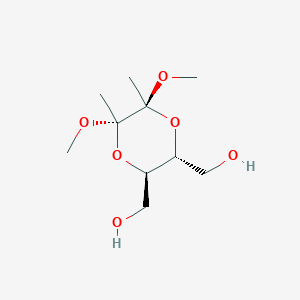

(2S,3S,5R,6R)-5,6-Bis(hydroxymethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane is a useful research compound. Its molecular formula is C10H20O6 and its molecular weight is 236.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality (2S,3S,5R,6R)-5,6-Bis(hydroxymethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3S,5R,6R)-5,6-Bis(hydroxymethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmaceutical Development

This compound is primarily recognized for its role as a key intermediate in synthesizing various pharmaceutical agents. Its structural features enhance drug efficacy and stability.

Case Studies:

- Antiviral Agents: Research has demonstrated that derivatives of this compound exhibit antiviral properties. For instance, it has been utilized in developing antiviral medications targeting specific viral enzymes .

- Anticancer Drugs: The compound has shown promise in synthesizing anticancer agents by modifying its structure to improve the selectivity and potency against cancer cells .

Table 1: Pharmaceutical Applications

| Application Type | Description |

|---|---|

| Antiviral Agents | Used in synthesizing drugs targeting viral enzymes. |

| Anticancer Drugs | Modifications lead to improved selectivity and potency. |

Cosmetic Formulations

The unique properties of (2S,3S,5R,6R)-5,6-Bis(hydroxymethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane make it valuable in cosmetic formulations. It provides moisturizing benefits and improves the texture of skin care products.

Case Studies:

- Moisturizers: Incorporation into moisturizers has been shown to enhance hydration levels in the skin by forming a protective barrier against moisture loss .

- Anti-aging Products: Its ability to stabilize active ingredients makes it suitable for anti-aging formulations .

Table 2: Cosmetic Applications

| Application Type | Description |

|---|---|

| Moisturizers | Enhances hydration and forms a protective barrier. |

| Anti-aging Products | Stabilizes active ingredients for enhanced efficacy. |

Polymer Science

In polymer science, this compound contributes to the development of specialty polymers with enhanced mechanical properties and thermal stability.

Case Studies:

- Polymer Blends: Research indicates that incorporating this compound into polymer blends enhances their thermal stability and mechanical strength .

- Coatings: It has been used in formulating coatings that require high durability and resistance to environmental factors .

Table 3: Polymer Applications

| Application Type | Description |

|---|---|

| Polymer Blends | Enhances thermal stability and mechanical strength. |

| Coatings | Provides durability and environmental resistance. |

Analytical Chemistry

In analytical chemistry, (2S,3S,5R,6R)-5,6-Bis(hydroxymethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane serves as a standard in chromatographic techniques.

Case Studies:

- Chromatography Standards: It is utilized as a reference standard for the accurate analysis of complex mixtures in various samples .

Table 4: Analytical Applications

| Application Type | Description |

|---|---|

| Chromatography Standards | Used for accurate analysis of complex mixtures. |

Biotechnology

The compound plays a significant role in bioconjugation processes which are essential for developing targeted drug delivery systems.

Case Studies:

- Targeted Drug Delivery: Its ability to conjugate with biomolecules enhances the specificity of drug delivery systems aimed at particular tissues or cells .

Table 5: Biotechnology Applications

| Application Type | Description |

|---|---|

| Targeted Drug Delivery | Enhances specificity towards target tissues or cells. |

Activité Biologique

(2S,3S,5R,6R)-5,6-Bis(hydroxymethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane is a synthetic compound with potential biological activity. Its structure suggests it may interact with various biological systems, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on existing literature and research findings.

- Molecular Formula : C10H20O6

- Molecular Weight : 236.26 g/mol

- CAS Number : 241811-66-5

- Melting Point : 121°C

Synthesis and Derivatives

The compound can be synthesized as a precursor to other biologically active derivatives. Research indicates that it can undergo cycloaddition reactions to form functionalized cyclohexene derivatives which are of interest for their potential biological applications .

Antioxidant Properties

Studies have shown that derivatives of dioxane compounds exhibit significant antioxidant activity. This property is crucial in mitigating oxidative stress-related diseases. The specific antioxidant mechanisms involve scavenging free radicals and enhancing the body’s natural antioxidant defenses.

Enzyme Inhibition

Research indicates that (2S,3S,5R,6R)-5,6-Bis(hydroxymethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane may inhibit certain enzymes involved in metabolic pathways. For instance, some studies suggest its potential as an inhibitor of glycation processes which are implicated in diabetes and aging-related diseases .

Antimicrobial Activity

Preliminary studies have indicated that this compound and its derivatives may possess antimicrobial properties. The mechanism appears to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways in pathogens.

Study 1: Antioxidant Efficacy

In a controlled study assessing the antioxidant efficacy of (2S,3S,5R,6R)-5,6-Bis(hydroxymethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane:

- Method : DPPH radical scavenging assay.

- Results : The compound demonstrated a dose-dependent increase in radical scavenging activity.

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 50 |

| 100 | 75 |

Study 2: Enzyme Inhibition

A study focused on the inhibition of advanced glycation end-products (AGEs) formation:

- Method : In vitro assays measuring the formation of AGEs in the presence of the compound.

- Results : Significant reduction in AGE formation was observed.

| Treatment Group | AGEs Formation (%) |

|---|---|

| Control | 100 |

| Compound (50 µM) | 30 |

| Compound (100 µM) | 10 |

Propriétés

IUPAC Name |

[(2R,3R,5S,6S)-3-(hydroxymethyl)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxan-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O6/c1-9(13-3)10(2,14-4)16-8(6-12)7(5-11)15-9/h7-8,11-12H,5-6H2,1-4H3/t7-,8-,9+,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAIJJZVROJTPEU-IMSYWVGJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(OC(C(O1)CO)CO)(C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1([C@@](O[C@@H]([C@H](O1)CO)CO)(C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30442131 | |

| Record name | (2S,3S,5R,6R)-5,6-Bis(hydroxymethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

241811-66-5 | |

| Record name | (2S,3S,5R,6R)-5,6-Bis(hydroxymethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.